N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a pyrimidinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the chlorinated phenyl intermediate: This step involves the chlorination of a phenyl ring, often using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with the pyrimidinyl ether: The final step involves coupling the chlorinated trifluoromethyl phenyl intermediate with a pyrimidinyl ether under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-ethylpyrimidin-2-yl)oxy)acetamide
Uniqueness
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to the specific positioning of the trifluoromethyl group and the pyrimidinyl ether moiety, which can significantly influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-8-4-5-19-13(20-8)23-7-12(22)21-11-6-9(14(16,17)18)2-3-10(11)15/h2-6H,7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQWAFZANHHRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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